1-(4-dodecylphenyl)ethanone
Description
1-(4-Dodecylphenyl)ethanone is an acetophenone derivative characterized by a dodecyl (12-carbon alkyl) chain at the para position of the phenyl ring (molecular formula: C₂₀H₃₂O, molecular weight: 288.47 g/mol). Its structure combines the aromatic ketone core with a long hydrophobic chain, conferring unique physicochemical properties such as high lipophilicity, which may influence applications in surfactants, organic synthesis intermediates, or drug delivery systems.
Properties
CAS No. |
6313-88-8 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-(4-dodecylphenyl)ethanone |
InChI |
InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)18(2)21/h14-17H,3-13H2,1-2H3 |
InChI Key |
BHNXFIZZDLESSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |
Other CAS No. |
6313-88-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-dodecylphenyl)ethanone typically involves the Friedel-Crafts acylation of dodecylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Reactants: Dodecylbenzene and acetyl chloride.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Anhydrous dichloromethane.
Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactors: Continuous flow reactors.
Catalyst Regeneration: Aluminum chloride is regenerated and reused.
Purification: The product is purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-dodecylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 4-dodecylbenzoic acid.
Reduction: 1-(4-dodecylphenyl)ethanol.
Substitution: 4-dodecyl-2-nitroacetophenone (nitration), 4-dodecyl-2-bromoacetophenone (bromination).
Scientific Research Applications
1-(4-dodecylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(4-dodecylphenyl)ethanone involves its interaction with various molecular targets. For instance:
Oxidation: The ethanone group is oxidized by the transfer of electrons to the oxidizing agent.
Reduction: The ethanone group accepts electrons from the reducing agent, converting it to an alcohol.
Substitution: The phenyl ring undergoes electrophilic attack, leading to the substitution of hydrogen atoms with other functional groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Alkyl-Substituted Ethanones
Alkyl-substituted ethanones vary in chain length and branching, significantly impacting their physical and biological properties:
Key Observations :
- Branching : Linear chains (e.g., dodecyl) may pack less efficiently than branched groups (e.g., tert-butyl), affecting crystallization and melting points.
Comparison with Halogenated and Hydroxylated Ethanones
Halogen and hydroxyl substituents alter electronic properties and bioactivity:
Key Observations :
- Halogens : Chlorine atoms (e.g., in ) increase electrophilicity, enhancing interactions with biological targets like enzymes or receptors.
- Hydroxyl Groups : Polar hydroxyl moieties (e.g., ) improve water solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., α-glucosidase) or antioxidant activity.
Key Observations :
- Antimicrobial Activity: Quinoline-linked ethanones () show enhanced antibacterial effects due to aromatic conjugation.
- Enzyme Inhibition : Hydroxyl-rich derivatives () exhibit higher α-glucosidase or reductase activity, while morpholine groups () enable kinase inhibition.
Key Observations :
- Long-Chain Synthesis : Dodecyl groups may require rigorous purification due to high hydrophobicity.
- Metal Complexation: Ethanones with chelating groups (e.g., hydroxyquinoline in ) form stable complexes with enhanced bioactivity.
Key Observations :
- Long Alkyl Chains : May pose bioaccumulation risks, necessitating environmental impact studies.
- Halogens : Require disposal protocols to prevent persistent organic pollution.
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